molecular formula C7H7N3 B597211 4-(Prop-1-yn-1-yl)pyrimidin-2-amine CAS No. 1207175-48-1

4-(Prop-1-yn-1-yl)pyrimidin-2-amine

Cat. No.: B597211
CAS No.: 1207175-48-1
M. Wt: 133.154
InChI Key: XGBBFEHIMUSOGJ-UHFFFAOYSA-N
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Description

4-(Prop-1-yn-1-yl)pyrimidin-2-amine is an organic compound with the molecular formula C₇H₇N₃. It is a heterocyclic amine, characterized by a pyrimidine ring substituted with a propynyl group at the 4-position and an amino group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-1-yn-1-yl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with propynylating agents. One common method is the alkylation of 2-aminopyrimidine with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-1-yn-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while addition reactions can lead to halogenated derivatives .

Scientific Research Applications

4-(Prop-1-yn-1-yl)pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Prop-1-yn-1-yl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Prop-1-yn-1-yl)pyrimidin-2-amine is unique due to the presence of both an amino group and a propynyl group on the pyrimidine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

4-prop-1-ynylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-2-3-6-4-5-9-7(8)10-6/h4-5H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBBFEHIMUSOGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676940
Record name 4-(Prop-1-yn-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-48-1
Record name 4-(Prop-1-yn-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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